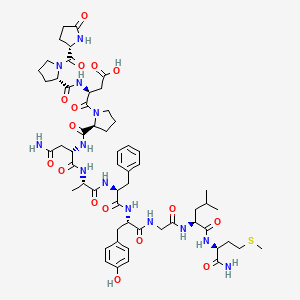

H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2

Description

Properties

Molecular Formula |

C57H79N13O16S |

|---|---|

Molecular Weight |

1234.4 g/mol |

IUPAC Name |

(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid |

InChI |

InChI=1S/C57H79N13O16S/c1-30(2)24-37(52(81)64-35(48(59)77)20-23-87-4)63-46(74)29-60-50(79)38(26-33-14-16-34(71)17-15-33)66-53(82)39(25-32-10-6-5-7-11-32)65-49(78)31(3)61-51(80)40(27-44(58)72)67-54(83)42-12-9-22-70(42)57(86)41(28-47(75)76)68-55(84)43-13-8-21-69(43)56(85)36-18-19-45(73)62-36/h5-7,10-11,14-17,30-31,35-43,71H,8-9,12-13,18-29H2,1-4H3,(H2,58,72)(H2,59,77)(H,60,79)(H,61,80)(H,62,73)(H,63,74)(H,64,81)(H,65,78)(H,66,82)(H,67,83)(H,68,84)(H,75,76)/t31-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |

InChI Key |

JPOQNRWDXRZJDN-MFFBADCGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCC(=O)N5 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5 |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis Framework

Resin Selection and Initial Loading

The synthesis begins with a Rink amide resin (0.6 mmol/g loading capacity) to ensure C-terminal amidation. Pre-swelling in dimethylformamide (DMF) for 30 minutes precedes Fmoc deprotection using 20% piperidine/DMF (v/v) with 0.1 M hydroxybenzotriazole (HOBt) to minimize aspartimide formation at Asp-Pro motifs.

Loading Efficiency Validation

Coupling efficiency is monitored via Kaiser tests after each deprotection cycle. Quantitative Fmoc analysis reveals >99% loading efficiency when using a 4:1 molar excess of Fmoc-Met-OH activated with HBTU/DIPEA in DMF.

Sequential Amino Acid Coupling

N-Terminal Pyroglutamic Acid Incorporation

The pyroglutamate (Pyr) residue is introduced via Fmoc-Gln(Trt)-OH at position 1, followed by cyclization using 10% acetic anhydride in DMF to form the lactam ring post-deprotection. This avoids racemization associated with pre-formed Pyr derivatives.

Proline and Aspartic Acid Coupling

- Proline residues (positions 2 and 4): Coupled using 2.5 equivalents of Fmoc-Pro-OH with HATU/Cl-HOBt in DMF, achieving >98% yield per cycle.

- Aspartic acid (position 3): Side-chain protection with OtBu prevents β-sheet aggregation. Dual activation with TBTU/DIPEA ensures complete coupling within 90 minutes.

Challenging Motifs and Side Reactions

Cleavage and Global Deprotection

Final Resin Cleavage Conditions

The peptide-resin undergoes cleavage for 3 hours at 25°C using:

$$ \text{TFA}:\text{H}_2\text{O}:\text{TIS} = 95:2.5:2.5 \, (\text{v/v}) $$

Scavengers (1,2-ethanedithiol) are omitted to preserve methionine integrity.

Crude Yield and Purity

Typical crude yields range from 65–75% with LC-MS purity of 80–85% prior to purification.

Purification and Characterization

Scalability and Industrial Considerations

Batch-Size Optimization

Scale-up to 50 mmol utilizes continuous-flow SPPS systems with in-line UV monitoring, reducing solvent consumption by 40% compared to batch reactors.

Cost Analysis of Protecting Groups

| Residue | Protecting Group | Cost Increase (%) |

|---|---|---|

| Aspartic acid | OtBu | 12 |

| Tyrosine | tBu | 18 |

| Methionine | None | — |

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 can undergo various chemical reactions, including:

Oxidation: This reaction can affect amino acids like methionine and tyrosine, leading to the formation of sulfoxides and dityrosine, respectively.

Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Various alkylating agents and acylating agents.

Major Products

The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Peptides like H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 have numerous applications in scientific research:

Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.

Biology: Studied for their roles in cellular processes, such as signaling and enzyme activity.

Medicine: Investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides like H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can modulate various biological pathways, leading to the observed effects. For example, binding to a receptor may trigger a signaling cascade that alters cellular function.

Comparison with Similar Compounds

Research and Development Considerations

- Receptor Selectivity: The absence of D-amino acids in the target peptide may limit its utility in opioid receptor studies compared to dermenkephalin .

- Stability : The Pyr N-terminus and Pro residues could enhance metabolic stability, making the peptide suitable for in vitro assays .

- Knowledge Gaps: Functional data (e.g., binding affinity, cellular activity) for the target peptide are lacking. Future studies should explore its interactions with receptors or enzymes, leveraging structural analogs as benchmarks.

Biological Activity

H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 is a synthetic peptide composed of a specific sequence of amino acids, including pyroglutamic acid (H-Pyr), proline (Pro), aspartic acid (Asp), asparagine (Asn), alanine (Ala), phenylalanine (Phe), tyrosine (Tyr), glycine (Gly), leucine (Leu), and methionine (Met) with a terminal amide group. This unique sequence contributes to its diverse biological activities, making it a subject of significant interest in pharmacology and biochemistry.

Structural Characteristics

The molecular weight of this compound is approximately 1292.4 g/mol. The specific arrangement of amino acids influences its structural conformation and biological interactions, which are essential for its activity.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this peptide may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential : The peptide's structure allows it to interact with cancer cell lines, showing promise in inhibiting proliferation and inducing apoptosis.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The mechanism of action for this compound involves its interaction with specific biological targets such as receptors and enzymes. These interactions can modulate various cellular pathways, leading to the observed biological effects. For instance, binding to a receptor may initiate a signaling cascade that alters cellular functions, contributing to its therapeutic potential.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar peptides:

| Compound Name | Structure | Unique Features |

|---|---|---|

| AcGly-Phe-Asn(OH) | Tripeptide | Exhibits antiproliferative activity |

| AcGly-Phe-Asn(NH2) | Tripeptide | Similar activity profile as above |

| Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe | Longer peptide | Contractile effects on smooth muscle |

The presence of proline, aspartic acid, and methionine in this compound may lead to distinct structural conformations and biological activities not found in other peptides.

Synthesis and Purification

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids while ensuring high purity and yield:

- Coupling : Each amino acid is activated and coupled to the growing peptide chain.

- Deprotection : Temporary protecting groups are removed to allow for subsequent coupling reactions.

- Cleavage : The completed peptide is cleaved from the resin and purified.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- A study demonstrated its potential as an anticancer agent by evaluating its effects on various cancer cell lines, showing significant inhibition of cell proliferation.

- Another research focused on its antimicrobial properties, revealing that it could effectively inhibit the growth of specific bacterial strains.

- Further investigations into its anti-inflammatory effects indicated modulation of cytokine production in vitro.

These findings highlight the compound's versatility and potential applications in therapeutic contexts.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.